7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one
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Overview
Description
7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This reaction typically occurs under mild conditions and results in good yields . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These derivatives show more activity on kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
7-amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C8H8N4O/c1-3-4(2)11-6-5(10-3)7(9)12-8(6)13/h1-2H3,(H2,9,12,13) |
InChI Key |
BFGALDGBXXLBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC2=O)N)C |
Origin of Product |
United States |
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